molecular formula C24H18F3NO3 B12290213 2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

Cat. No.: B12290213
M. Wt: 425.4 g/mol
InChI Key: HBVJWKXCFVAHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Norfluoxetine Phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure. ®-Norfluoxetine Phthalimide is a derivative of norfluoxetine, which is an active metabolite of the well-known antidepressant fluoxetine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Norfluoxetine Phthalimide typically involves the reaction of norfluoxetine with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-Norfluoxetine Phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-Norfluoxetine Phthalimide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

    Substitution: The phthalimide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide oxides, while reduction can produce phthalamic acid derivatives.

Scientific Research Applications

®-Norfluoxetine Phthalimide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of ®-Norfluoxetine Phthalimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the reuptake of serotonin, similar to its parent compound fluoxetine. This leads to an increase in serotonin levels in the synaptic cleft, which can have various therapeutic effects. Additionally, the phthalimide moiety may interact with other biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: The parent compound of norfluoxetine, known for its antidepressant effects.

    Norfluoxetine: The active metabolite of fluoxetine, with similar pharmacological properties.

    Phthalimide: The core structure present in ®-Norfluoxetine Phthalimide, known for its diverse biological activities.

Uniqueness

®-Norfluoxetine Phthalimide is unique due to the combination of the norfluoxetine and phthalimide moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and potential therapeutic applications.

Properties

Molecular Formula

C24H18F3NO3

Molecular Weight

425.4 g/mol

IUPAC Name

2-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2

InChI Key

HBVJWKXCFVAHNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.